molecular formula C8H6Cl4O B1402209 1-Chloro-2-methyl-3-(trichloromethoxy)benzene CAS No. 1404194-81-5

1-Chloro-2-methyl-3-(trichloromethoxy)benzene

Cat. No.: B1402209
CAS No.: 1404194-81-5
M. Wt: 259.9 g/mol
InChI Key: KJUJSSKHODQZTI-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-3-(trichloromethoxy)benzene is a chlorinated aromatic compound offered for research and development purposes. This chemical is a specialized synthetic intermediate in organic synthesis. Its structure, featuring both chloro and trichloromethoxy substituents on the benzene ring, makes it a potential precursor for synthesizing more complex molecules for use in materials science and chemical synthesis. The compound's reactivity is influenced by the electron-withdrawing nature of the trichloromethoxy group, which can facilitate nucleophilic substitution reactions. Researchers value this reagent for its potential in constructing molecular scaffolds and exploring new chemical spaces. The physical and chemical properties, such as melting point, boiling point, and solubility, should be confirmed through laboratory analysis. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet and adhere to all safety protocols when handling this compound.

Properties

IUPAC Name

1-chloro-2-methyl-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUJSSKHODQZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 2-Chlorotoluene Derivatives

Method Overview:
The most common industrial synthesis involves the chlorination of 2-chlorotoluene, leveraging chlorine gas in the presence of catalysts such as ferric chloride (FeCl₃). This process introduces the trichloromethyl group onto the aromatic ring, followed by specific functionalization to incorporate the chloromethoxy group.

Reaction Conditions:

  • Reactants: 2-Chlorotoluene, chlorine gas
  • Catalyst: Ferric chloride (FeCl₃)
  • Temperature: Typically maintained between 0°C and 85°C to control reaction rate and selectivity
  • Light Source: UV or LED lamps within 350-700 nm wavelength range to facilitate photochemical activation, reducing side reactions (as per patent WO2015035937A1 and US9556090B2)
  • Reaction Environment: Continuous or batch processes in specialized reactors with controlled illumination and chlorine feed rates

Reaction Pathway:
$$ \text{C}7\text{H}7\text{Cl} + 3\, \text{Cl}2 \rightarrow \text{C}7\text{H}4\text{Cl}4 + 3\, \text{HCl} $$

This process yields bis(trichloromethyl)benzene, which is then subjected to further functionalization.

Photochemical Chlorination for Selective Trichloromethylation

Innovative Approach:
Research indicates that photochemical methods can significantly improve selectivity and reduce side products. By reacting aromatic hydrocarbons with controlled chlorine amounts under specific light and temperature conditions, the formation of undesired chlorinated by-products can be minimized.

Key Parameters:

  • Light Source: LED lamps with wavelength control (350-700 nm) to optimize radical formation and minimize over-chlorination
  • Temperature: Maintained between 0°C and 85°C to control reaction kinetics and selectivity
  • Chlorine Addition: Precise, staged addition of chlorine gas, often in three temperature-controlled stages, to regulate chlorination depth (per patent CN104447188A)
  • Reaction Medium: Aromatic compounds such as methyl-substituted benzenes or chlorobenzenes, reacting with chlorine to form the trichloromethyl derivative

Outcome:
This method yields high-purity trichloromethyl-substituted benzene, which can be further processed to obtain the target compound.

Post-Chlorination Functionalization to Form the Chloromethoxy Group

Method Overview:
The chloromethoxy group at the 3-position can be introduced via nucleophilic substitution or esterification reactions involving chlorinated intermediates. This step often involves reacting the chlorinated benzene with methanol derivatives under controlled conditions.

Reaction Conditions:

  • Reagents: Chlorinated benzene derivatives, chloromethylating agents, or chloromethoxy precursors
  • Catalysts: Acidic or basic catalysts to facilitate substitution
  • Temperature: Typically between 0°C and 50°C to prevent decomposition or side reactions

Example Pathway:
Chlorination of methyl groups followed by methoxy substitution using chloromethyl methyl ether or similar reagents under mild conditions.

Purification and Quality Control

Purification Techniques:

  • Molecular distillation or rectification to remove unreacted starting materials and by-products
  • Chromatography for fine purification, especially for laboratory-scale synthesis

Quality Control:

  • Spectroscopic analysis (NMR, IR, MS) to confirm structure and purity
  • Gas chromatography to quantify impurities and residual chlorinated by-products

Data Table Summarizing Preparation Methods

Method Reactants Conditions Key Features Advantages Limitations
Chlorination of 2-chlorotoluene 2-Chlorotoluene + Cl₂ 0-85°C, FeCl₃ catalyst Large-scale, industrial High yield, well-established Over-chlorination risk, side products
Photochemical chlorination Aromatic compound + Cl₂ 350-700 nm light, 0-85°C Selective, reduced side reactions High selectivity, environmentally friendly Requires specialized equipment
Post-chlorination functionalization Chlorinated benzene + chloromethylating agents Mild temperatures Specific functional group introduction Precise control over substitution Multi-step process

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-methyl-3-(trichloromethoxy)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction can lead to the formation of dechlorinated products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and potassium hydroxide.

    Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Oxidation products include carboxylic acids and aldehydes.

    Reduction: Reduction products include dechlorinated benzene derivatives.

Scientific Research Applications

1-Chloro-2-methyl-3-(trichloromethoxy)benzene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on plant physiology and its role as a herbicide.

    Medicine: Investigated for potential therapeutic applications and toxicological studies.

    Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methyl-3-(trichloromethoxy)benzene involves the inhibition of photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the death of the plant. The compound binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons and ultimately causing the collapse of the photosynthetic process.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule:

1-Chloro-3-(trichloromethyl)benzene (C₇H₄Cl₄)
  • Structure : Chlorine at position 1 and a trichloromethyl (-CCl₃) group at position 3 .
  • Key Differences :
    • Lack of a methyl group at position 2 and a methoxy oxygen in the trichloromethyl substituent.
    • The -CCl₃ group is more sterically bulky and electron-withdrawing than -O-CCl₃, leading to reduced solubility in polar solvents.
1-Chloro-2-methyl-3-(methylsulfanyl)benzene (C₈H₉ClS)
  • Structure : Chlorine at position 1, methyl at position 2, and a methylsulfanyl (-S-CH₃) group at position 3 .
  • Key Differences: The -S-CH₃ group is less electronegative than -O-CCl₃, resulting in lower dipole moments and weaker intermolecular forces. Higher solubility in non-polar solvents due to the hydrophobic thioether group.
  • Physical Properties : Boiling point = 225°C, density = 1.17 g/cm³ .
1-Chloro-2-methoxy-3-(trifluoromethoxy)benzene (C₈H₆ClF₃O₂)
  • Structure : Chlorine at position 1, methoxy (-OCH₃) at position 2, and trifluoromethoxy (-O-CF₃) at position 3 .
  • Key Differences :
    • The trifluoromethoxy group is smaller and less electron-withdrawing than -O-CCl₃, leading to distinct reactivity in electrophilic substitution reactions.
    • Higher thermal stability due to the strong C-F bonds in the -O-CF₃ group.

Physicochemical Properties

Property 1-Chloro-2-methyl-3-(trichloromethoxy)benzene (Inferred) 1-Chloro-3-(trichloromethyl)benzene 1-Chloro-2-methyl-3-(methylsulfanyl)benzene
Molecular Weight (g/mol) 274.86 229.90 172.68
Boiling Point (°C) ~240–260 (estimated) 220–230 225
Density (g/cm³) ~1.5 (estimated) 1.55 1.17
LogP ~3.8 (high lipophilicity) ~3.5 3.37
Reactivity Susceptible to hydrolysis at -O-CCl₃ under basic conditions Stable to hydrolysis Stable in neutral conditions

Electronic and Reactive Behavior

  • Electron-Withdrawing Effects :
    • The -O-CCl₃ group strongly deactivates the benzene ring, directing electrophilic attacks to positions with lower electron density (e.g., para to substituents) .
    • In contrast, -S-CH₃ (in 1-Chloro-2-methyl-3-(methylsulfanyl)benzene) is weakly electron-donating, leading to different regioselectivity .

Biological Activity

1-Chloro-2-methyl-3-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of chlorine and a trichloromethoxy group, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields, including pharmacology and toxicology.

This compound can be synthesized through chlorination processes, typically involving 2-chlorotoluene. The chlorination reaction yields a compound with a molecular formula of C8H6Cl4OC_8H_6Cl_4O and a molecular weight of approximately 263.9 g/mol. Its structure includes:

  • Chlorine atoms : Contributing to its reactivity.
  • Trichloromethoxy group : Enhancing lipophilicity, which may affect membrane permeability.

The biological activity of this compound is largely attributed to its ability to interact with nucleophiles and electrophiles due to the presence of reactive chlorine atoms. The mechanisms include:

  • Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles such as hydroxide ions or amines.
  • Oxidation and Reduction : The trichloromethoxy group can undergo oxidation to form carboxylic acids or reduction to yield simpler alkyl groups.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Antimicrobial Activity

Studies have shown that halogenated compounds, including this one, possess antimicrobial properties. The mechanism involves disrupting microbial cell membranes or inhibiting key enzymes essential for microbial survival.

Cytotoxic Effects

Cytotoxicity assays reveal that this compound can induce apoptosis in certain cancer cell lines. The compound's ability to interact with DNA and proteins may lead to cell cycle arrest and programmed cell death.

Environmental Impact

Due to its chemical stability and persistence, this compound poses potential risks in environmental contexts. Studies on aquatic organisms indicate that it can accumulate in tissues, leading to toxic effects on fish and other wildlife.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition of bacterial growth in E. coli at concentrations above 50 µg/mL.
Cytotoxicity Induced apoptosis in HeLa cells with an IC50 value of 30 µM after 48 hours of exposure.
Environmental Toxicity Accumulation in fish tissue led to observable behavioral changes at concentrations as low as 10 µg/L over a 30-day exposure period.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of halogenated compounds similar to this compound. These studies suggest that:

  • Increasing halogen substitution enhances cytotoxicity.
  • The presence of electron-withdrawing groups increases lipophilicity, improving bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-2-methyl-3-(trichloromethoxy)benzene, and what challenges arise during purification?

  • Methodological Answer :

  • Route 1 : Electrophilic aromatic substitution (EAS) using methyl-substituted benzene derivatives. Introduce the trichloromethoxy group via nucleophilic substitution with trichloromethanol under acidic conditions (e.g., H₂SO₄). Chlorination can be achieved using Cl₂/FeCl₃ or SOCl₂ .
  • Route 2 : Methoxy-directed functionalization. Start with 3-(trichloromethoxy)benzene derivatives, followed by methyl and chloro group addition via Friedel-Crafts alkylation and halogenation .
  • Purification Challenges : The compound’s high lipophilicity (logP ~3.5) complicates column chromatography. Use silica gel with non-polar eluents (hexane:ethyl acetate, 9:1) or recrystallization from ethanol .

Q. How can structural characterization be performed for this compound, and what crystallographic tools are appropriate?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows aromatic protons as a multiplet (δ 7.1–7.4 ppm), methyl group as a singlet (δ 2.3 ppm), and trichloromethoxy as a downfield shift (δ 4.8–5.2 ppm) .
  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve the twisted conformation of the trichloromethoxy group relative to the benzene ring. Expect a dihedral angle of ~38° (analogous to nitro-substituted benzene derivatives) .

Q. What are the critical physical properties for handling and storage?

  • Methodological Answer :

  • Storage : Store at 2–8°C in amber glass vials to prevent photodegradation. The compound’s vapor pressure (0.132 mmHg at 25°C) necessitates airtight containers to avoid sublimation .
  • Hazards : Limited toxicity data, but structural analogs (e.g., chlorobenzenes) suggest potential hepatotoxicity. Use fume hoods, nitrile gloves, and eye protection during handling .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to assess electron density. The trichloromethoxy group acts as a strong electron-withdrawing group, directing incoming electrophiles to the para position relative to the methyl group .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .

Q. How does the compound degrade under environmental conditions, and what are the key intermediates?

  • Methodological Answer :

  • Photolysis : UV irradiation (λ = 254 nm) in aqueous solutions generates 3-chloro-2-methylphenol via cleavage of the trichloromethoxy group. Monitor intermediates via LC-MS .
  • Microbial Degradation : Use soil microcosms with Pseudomonas spp. Aerobic conditions yield chlorocatechol intermediates, identified via GC-MS with derivatization .

Q. What contradictions exist in reported toxicity data for chlorinated benzene derivatives, and how can they be resolved?

  • Methodological Answer :

  • Data Gaps : Limited in vivo studies for this specific compound. Cross-reference analogs (e.g., 1,3,5-trichlorobenzene) showing hepatotoxicity in rodents (LD₅₀ = 1,200 mg/kg). Perform Ames tests for mutagenicity and compare with QSAR predictions .
  • Resolution : Use high-throughput screening (HTS) assays (e.g., Tox21) to validate endocrine disruption potential .

Q. How can the compound’s interactions with biological macromolecules be studied experimentally?

  • Methodological Answer :

  • Fluorescence Quenching : Titrate the compound with human serum albumin (HSA) and measure Stern-Volmer constants (Ksv) to assess binding affinity .
  • Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes. The trichloromethoxy group likely occupies hydrophobic pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-methyl-3-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-methyl-3-(trichloromethoxy)benzene

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